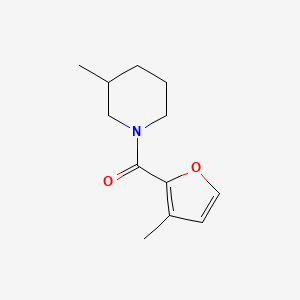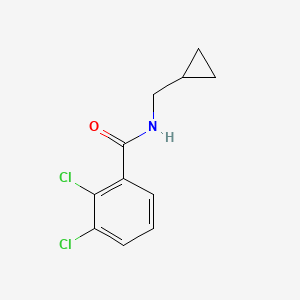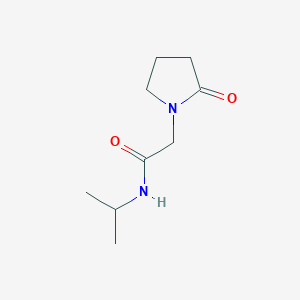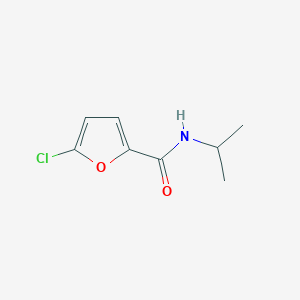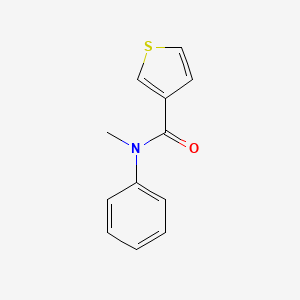
N-methyl-N-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenylthiophene-3-carboxamide (MPTC) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MPTC is a heterocyclic compound that belongs to the thiophene family, and it is known to have a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide is not yet fully understood. However, studies have shown that N-methyl-N-phenylthiophene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Biochemical and Physiological Effects:
N-methyl-N-phenylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-methyl-N-phenylthiophene-3-carboxamide has potent anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 and LOX enzymes. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-methyl-N-phenylthiophene-3-carboxamide is its ability to inhibit COX-2 and LOX enzymes, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of N-methyl-N-phenylthiophene-3-carboxamide is its low solubility in water, which may limit its application in some experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-phenylthiophene-3-carboxamide. One of the significant areas of research is the development of new drugs based on the structure of N-methyl-N-phenylthiophene-3-carboxamide. Additionally, further studies are needed to understand the mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide fully. Furthermore, studies are needed to investigate the potential application of N-methyl-N-phenylthiophene-3-carboxamide in other fields, such as agriculture and material science.
Conclusion:
In conclusion, N-methyl-N-phenylthiophene-3-carboxamide is a promising candidate for drug development due to its potent anti-inflammatory and anti-cancer properties. The synthesis of N-methyl-N-phenylthiophene-3-carboxamide can be achieved through various methods, and its mechanism of action is still under investigation. Further studies are needed to understand the full potential of N-methyl-N-phenylthiophene-3-carboxamide and its application in various fields.
Métodos De Síntesis
N-methyl-N-phenylthiophene-3-carboxamide can be synthesized through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an arylboronic acid with a halogenated thiophene derivative. Another method involves the reaction of N-methyl-N-phenylthiourea with 3-bromothiophene-2-carboxylic acid. Both methods have shown to be efficient in producing high yields of N-methyl-N-phenylthiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-methyl-N-phenylthiophene-3-carboxamide has been studied extensively in scientific research due to its potential application in various fields. One of the significant applications of N-methyl-N-phenylthiophene-3-carboxamide is in drug development. N-methyl-N-phenylthiophene-3-carboxamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-methyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUQVPTPIFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

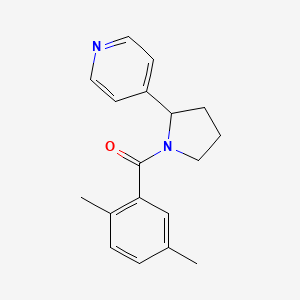
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
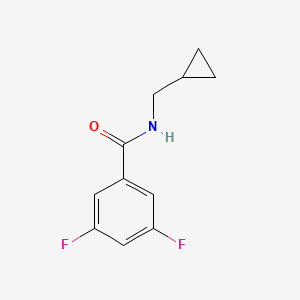
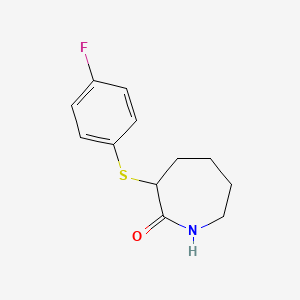
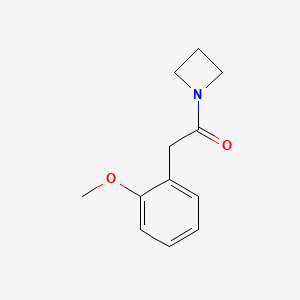
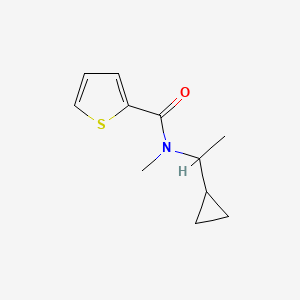
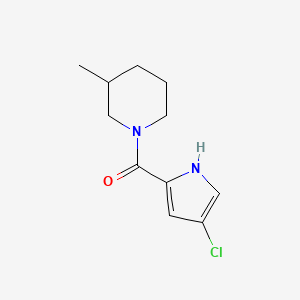
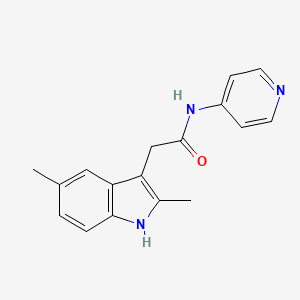
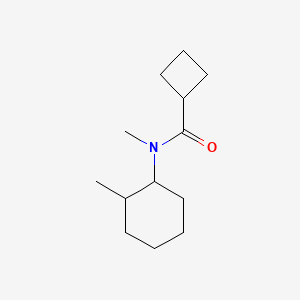
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
